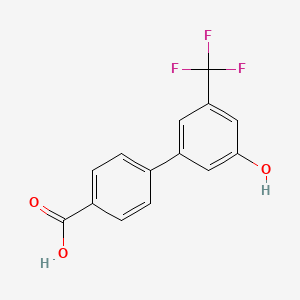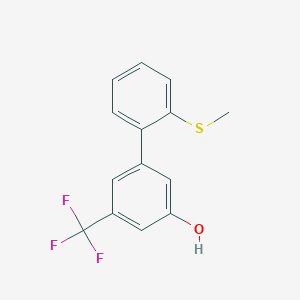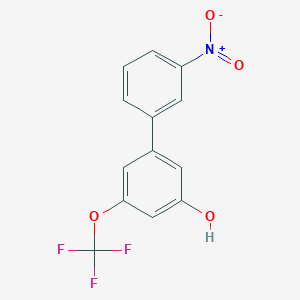
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol, 95% (abbreviated as 5-MMPT-95%) is an aromatic compound with a molecular weight of 254.26 g/mol and a chemical formula of C10H10O3F3. It is a white, crystalline solid with a melting point of 114-116 °C and a boiling point of 213 °C. 5-MMPT-95% is a phenolic compound that is used in a variety of scientific research applications.
Mécanisme D'action
The mechanism of action of 5-MMPT-95% is not fully understood. However, it is believed to inhibit the activity of both COX-2 and aromatase by forming a covalent bond with the active site of the enzymes. This covalent bond prevents the enzymes from catalyzing the reactions necessary for the synthesis of inflammatory mediators and estrogens, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMPT-95% have not been extensively studied. However, it is believed that the inhibition of COX-2 and aromatase may have anti-inflammatory and anti-estrogenic effects, respectively. In addition, the inhibition of COX-2 may lead to decreased levels of prostaglandins, which are involved in the regulation of pain, inflammation, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-MMPT-95% in laboratory experiments include its high purity (95%) and its ability to form a covalent bond with the active sites of enzymes. The limitations of using 5-MMPT-95% in laboratory experiments include the lack of knowledge regarding its biochemical and physiological effects and the lack of detailed information regarding its mechanism of action.
Orientations Futures
1. Further research should be conducted to elucidate the mechanism of action of 5-MMPT-95%.
2. Studies should be conducted to assess the biochemical and physiological effects of 5-MMPT-95%.
3. Research should be conducted to determine the optimal dosage of 5-MMPT-95% for various applications.
4. Studies should be conducted to evaluate the safety and efficacy of 5-MMPT-95% in animal models.
5. Research should be conducted to determine the potential therapeutic uses of 5-MMPT-95%.
6. Studies should be conducted to evaluate the potential toxic effects of 5-MMPT-95%.
7. Research should be conducted to evaluate the potential synergistic effects of 5-MMPT-95% in combination with other compounds.
8. Studies should be conducted to determine the optimal conditions for the synthesis of 5-MMPT-95%.
9. Research should be conducted to determine the potential industrial uses of 5-MMPT-95%.
10. Studies should be conducted to evaluate the potential environmental effects of 5-MMPT-95%.
Méthodes De Synthèse
5-MMPT-95% is synthesized by a two-step method. The first step involves the reaction of 2-methoxy-5-methylphenol with trifluoroacetic anhydride in the presence of anhydrous pyridine. The second step involves the reaction of the product from the first step with trifluoromethanesulfonic anhydride in the presence of anhydrous pyridine. The final product is a white crystalline solid with a purity of 95%.
Applications De Recherche Scientifique
5-MMPT-95% is used in a variety of scientific research applications. It is used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators. It is also used as an inhibitor of aromatase, an enzyme involved in the synthesis of estrogens. In addition, 5-MMPT-95% is used in the synthesis of other compounds, such as 5-fluorouracil and 5-fluoro-2-deoxyuridine.
Propriétés
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-9-3-4-14(20-2)13(5-9)10-6-11(19)8-12(7-10)21-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCODCFAEJTZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686605 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261900-81-5 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














